molecular formula C14H18FN3O3S B7032923 N-[[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]methanesulfonamide

N-[[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]methanesulfonamide

Cat. No.: B7032923
M. Wt: 327.38 g/mol
InChI Key: SRUMAPOHBPFKCC-UHFFFAOYSA-N
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Description

N-[[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]methanesulfonamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzoxazole ring, a piperidine moiety, and a methanesulfonamide group, which collectively contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-[[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O3S/c1-22(19,20)16-9-10-4-6-18(7-5-10)14-17-12-8-11(15)2-3-13(12)21-14/h2-3,8,10,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUMAPOHBPFKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]methanesulfonamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable fluorinated carboxylic acid derivative under acidic conditions.

    Piperidine Derivative Synthesis: The piperidine moiety is prepared by reacting piperidine with a suitable alkylating agent, such as methyl iodide, under basic conditions.

    Coupling Reaction: The benzoxazole and piperidine derivatives are coupled using a suitable linker, such as a methylene group, under conditions that promote nucleophilic substitution.

    Introduction of the Methanesulfonamide Group:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzoxazole ring, potentially converting it to a benzoxazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanesulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of benzoxazoline derivatives.

    Substitution: Formation of substituted methanesulfonamide derivatives.

Scientific Research Applications

N-[[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]methanesulfonamide involves its interaction with specific molecular targets. The benzoxazole ring is known to interact with enzyme active sites, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity to receptors, while the methanesulfonamide group can improve its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which can enhance its pharmacokinetic properties and potentially broaden its range of biological activities.

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